molecular formula C9H15BrO B13466655 2-Bromo-8-oxaspiro[4.5]decane

2-Bromo-8-oxaspiro[4.5]decane

Cat. No.: B13466655
M. Wt: 219.12 g/mol
InChI Key: ZTMVJWNJNCOQCG-UHFFFAOYSA-N
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Description

2-Bromo-8-oxaspiro[4.5]decane is a brominated spirocyclic compound characterized by a spiro[4.5]decane core, where a single oxygen atom replaces a carbon at position 8 (oxa substitution), and a bromine atom is attached at position 2. This structure combines the rigidity of a spiro system with the reactivity of bromine, making it valuable in organic synthesis and medicinal chemistry. Spiro[4.5]decane derivatives, such as spirovetivanes (e.g., β-vetivone), are naturally occurring sesquiterpenes with bioactivity, though the bromo-oxa variant is synthetic and primarily used in research .

Key features:

  • Molecular formula: C₉H₁₅BrO.
  • Core structure: Spiro[4.5]decane with 8-oxa and 2-bromo substituents.
  • Applications: Intermediate in drug discovery, functional materials, and agrochemical synthesis.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

3-bromo-8-oxaspiro[4.5]decane

InChI

InChI=1S/C9H15BrO/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8H,1-7H2

InChI Key

ZTMVJWNJNCOQCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)CC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-oxaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-oxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Substitution: Products include various substituted spiro compounds.

    Oxidation: Products include oxides and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-Bromo-8-oxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-8-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine Substitution

(a) 8-Bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3)
  • Molecular formula : C₈H₁₃BrO₂.
  • Key differences : Contains two oxygen atoms (1,4-dioxa) instead of one (8-oxa).
  • Properties : Higher polarity due to additional oxygen, influencing solubility and reactivity. Used in polymer chemistry and as a precursor for spiroacetals .
(b) 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 74286-87-6)
  • Molecular formula : C₉H₁₅BrO₂.
  • Key differences : Bromine is part of a methylene group (-CH₂Br) rather than directly attached to the spiro core.
  • Applications : Versatile alkylating agent in organic synthesis .
(c) 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane (CAS 125962-61-0)
  • Molecular formula : C₁₄H₁₇BrO₂.
  • Key differences : Bromine is part of an aromatic phenyl group, enhancing stability and enabling π-π interactions.
  • Applications : Building block for pharmaceuticals and materials science .

Analogues with Heteroatom Variations

(a) 8-Aminospiro[4.5]decane Hydrochloride (CAS 3643-12-7)
  • Molecular formula : C₉H₁₈ClN.
  • Key differences: Replaces bromine and oxygen with an amino group (-NH₂), increasing basicity.
  • Applications : Intermediate in alkaloid synthesis and neurotransmitter research .
(b) 2-Oxa-8-azaspiro[4.5]decane HCl
  • Molecular formula: C₈H₁₆ClNO.
  • Key differences : Combines oxygen (2-oxa) and nitrogen (8-aza) heteroatoms, enabling dual reactivity.
  • Applications : Scaffold for bioactive molecules, including CNS-targeting drugs .

Functional Group Comparisons

Compound Substituents Molecular Formula Key Applications
2-Bromo-8-oxaspiro[4.5]decane 2-Br, 8-Oxa C₉H₁₅BrO Drug intermediates, materials
8-Bromo-1,4-dioxaspiro[4.5]decane 1,4-Dioxa, 8-Br C₈H₁₃BrO₂ Polymer chemistry, spiroacetals
8-Aminospiro[4.5]decane HCl 8-NH₂ C₉H₁₈ClN Alkaloid synthesis
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane 4-BrPh, 1,4-dioxa C₁₄H₁₇BrO₂ Pharmaceuticals, OLED materials

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